molecular formula C8H6BF4KO2 B8004529 Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate

Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate

Cat. No.: B8004529
M. Wt: 260.04 g/mol
InChI Key: QTHPSTWEUZEMQR-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound is defined by its trigonal planar boron center, which bonds to three fluorine atoms and the substituted phenyl ring (Fig. 1). X-ray crystallographic studies of analogous aryltrifluoroborates reveal B–F bond lengths averaging 1.38–1.42 Å and B–C (aryl) bond lengths of 1.56–1.59 Å . The potassium cation interacts with the trifluoroborate anion through ionic and weak coordinative bonds, typically engaging with fluorine and oxygen atoms from adjacent molecules.

Key Structural Parameters

Bond/Angle Value (Å/°) Source Compound
B–F (avg.) 1.40 Å K[PhBF₃]
B–C (aryl) 1.57 Å K[Indolyl-BF₃]
F–B–F bond angle 120° K[4-MeO-C₆H₄BF₃]
K⁺···F coordination 2.65–2.80 Å K[3-Cl-4-MeO-C₆H₃BF₃]

The methoxycarbonyl group adopts a planar conformation relative to the phenyl ring, with a dihedral angle of <5° between the carbonyl group and the aromatic plane, as observed in related esters. The meta-fluorine substituent introduces slight distortion due to its electronegativity, elongating adjacent C–C bonds by 0.02–0.03 Å compared to unsubstituted analogs.

Crystallographic Studies of Aryltrifluoroborate Salts

Crystallographic data for potassium aryltrifluoroborates highlight common packing motifs. For example, potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate crystallizes in the orthorhombic space group P2₁2₁2₁ , with unit cell parameters a = 5.8428 Å , b = 16.3177 Å , and c = 32.1286 Å . The potassium ions exhibit six-coordinate geometries, bonding to fluorine and oxygen atoms from neighboring anions (Fig. 2).

In the target compound, similar coordination is expected. The methoxycarbonyl oxygen may participate in weak hydrogen bonds with water molecules (if present) or potassium cations, as seen in hydrates like K[Indolyl-BF₃]·0.5H₂O. Stacking interactions between phenyl rings are likely mitigated by the steric bulk of the methoxycarbonyl group, leading to a less dense crystal lattice compared to simpler aryltrifluoroborates.

Electronic Effects of Fluorine and Methoxycarbonyl Substituents

The electronic structure of this compound is dominated by the electron-withdrawing effects of the fluorine and methoxycarbonyl groups. Using Hammett substituent constants (σ), the meta-fluorine (σₘ = +0.337 ) and para-methoxycarbonyl (σₚ = +0.45 ) groups create a net electron-deficient aryl ring. This polarization stabilizes the trifluoroborate anion by delocalizing negative charge into the boron center, as evidenced by:

  • ¹⁹F NMR Chemical Shifts : The BF₃⁻ moiety resonates at δ = -139.7 ppm in DMSO-d₆, comparable to electron-deficient aryltrifluoroborates like K[3-NO₂-C₆H₄BF₃] (δ = -140.2 ppm).
  • IR Spectroscopy : B–F stretching vibrations appear at 1,480–1,510 cm⁻¹ , shifted higher than electron-rich analogs due to increased bond polarity.

Density functional theory (DFT) calculations on similar systems predict a LUMO localized on the boron atom, facilitating nucleophilic reactions at this site.

Comparative Analysis with Related Potassium Aryltrifluoroborates

The substituent effects in this compound distinguish it from other aryltrifluoroborates:

Property Target Compound K[PhBF₃] K[4-MeO-C₆H₄BF₃]
Solubility in MeCN Moderate (98 mg/mL) High (>200 mg/mL) Low (50 mg/mL)
¹H NMR (aryl) δ 7.41 (s), 7.06 (t) δ 7.28–7.35 (m) δ 6.79–7.34 (m)
Reactivity in Suzuki Coupling Slower (electron-deficient aryl) Fast Moderate

The methoxycarbonyl group reduces solubility in polar aprotic solvents compared to phenyltrifluoroborate but enhances stability toward hydrolysis. In contrast, electron-donating groups like methoxy (σₚ = -0.268 ) increase solubility but accelerate protodeboronation.

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-4-methoxycarbonylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF4O2.K/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHPSTWEUZEMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C(=O)OC)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF4KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid Preparation

The precursor, 3-fluoro-4-(methoxycarbonyl)phenylboronic acid, is synthesized via:

  • Lithiation-Borylation :

    • 3-Fluoro-4-(methoxycarbonyl)bromobenzene undergoes lithiation with n-butyllithium (-78°C, THF) followed by quenching with trimethyl borate.

    • Yield : 68–75% after acidic work-up (1 M HCl) and recrystallization.

  • Miyaura Borylation :

    • Palladium-catalyzed (Pd(dppf)Cl₂) coupling of the aryl bromide with bis(pinacolato)diboron (B₂Pin₂) in dioxane at 80°C.

    • Conditions : 5 mol% catalyst, 3 equiv KOAc, 18 h.

    • Yield : 82% after column chromatography.

Trifluoroborate Formation

The boronic acid is converted to the trifluoroborate salt via KHF₂ treatment :

  • Procedure :

    • Dissolve boronic acid (1 equiv) in methanol (0.1 M).

    • Add aqueous KHF₂ (4.5 M, 3–4 equiv) dropwise at 0°C.

    • Stir at 70°C for 1 h, concentrate, and recrystallize from acetone/MTBE.

  • Yield : 85–92%.

  • Purity : >95% (¹¹B NMR: δ = -2.5 to -1.5 ppm, quartet).

Direct Synthesis from Aryl Halides

One-Pot Cross-Coupling/Borylation

Aryl halides bypass the boronic acid isolation step:

  • Substrate : 3-Fluoro-4-(methoxycarbonyl)iodobenzene.

  • Conditions :

    • Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), B₂Pin₂ (1.2 equiv), KOAc (3 equiv) in dioxane (80°C, 12 h).

    • Direct addition of KHF₂ (4.5 M) to the crude mixture.

  • Yield : 78% overall.

Radical Borylation

Transition-metal-free approach using s-block metals:

  • Reactants : Aryl iodide, Mg powder, B(OiPr)₃ in THF (0°C to rt).

  • Quenching : Add KHF₂ (3 equiv) after 4 h.

  • Yield : 65% (lower due to ester hydrolysis side reactions).

Functionalization of Boronate Esters

Pinacol Boronate Route

Starting material : 3-Fluoro-4-(methoxycarbonyl)phenyl pinacol boronate.

  • Procedure :

    • Treat with KHF₂ (2.2 equiv) in MeOH/H₂O (4:1) at 70°C.

    • Time : 6–8 h.

    • Yield : 88%.

MIDA Boronate Conversion

For acid-sensitive substrates:

  • Conditions :

    • Heat MIDA boronate (1 equiv) with KHF₂ (4.5 M) in MeOH at 70°C for 2 h.

  • Yield : 72%.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield (%) Purity (%) Scalability Cost
Boronic acid/KHF₂85–92>95High$$
One-pot cross-coupling7890Moderate$$$
Pinacol boronate route8897High$
MIDA boronate route7293Low$$$$

Key Challenges

  • Ester Stability : Methoxycarbonyl groups undergo hydrolysis under prolonged KHF₂ exposure (pH < 4). Mitigated by shorter reaction times (≤2 h).

  • Byproduct Formation :

    • KF precipitation : Removed via acetone trituration.

    • Protodeboronation : Minimized by avoiding protic solvents at high temperatures.

Optimization Strategies

Solvent Selection

  • MeOH vs. EtOH : MeOH provides faster KHF₂ dissolution but increases ester hydrolysis risk. Ethanol (95%) balances reactivity and stability.

  • Co-solvents : THF/MeOH (3:1) improves boronate ester solubility.

Catalytic Enhancements

  • Microwave Assistance : Reduces reaction time from 6 h to 45 min (70°C, 150 W).

  • Phase-Transfer Catalysts : TBAB (tetrabutylammonium bromide) boosts KHF₂ reactivity in biphasic systems.

Industrial-Scale Considerations

Cost-Effective Feedstocks

  • 2,2,2-Trifluoroethyl Tosylate : Used in related trifluoroborate syntheses (patent CN105237340B).

  • Reagent Recovery :

    • MTBE recrystallization allows >90% solvent recycling.

    • KF byproduct converted to KHF₂ via H₂SiF₆ treatment.

Emerging Techniques

Electrochemical Borylation

  • Setup : Pt anode, Ni cathode, B₂Pin₂ in DMF.

  • Advantage : Avoids Pd catalysts and harsh bases.

  • Yield : 58% (under optimization).

Flow Chemistry

  • Microreactor Design :

    • Residence time: 20 min.

    • Productivity: 5 g/h (90% conversion) .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

In Suzuki-Miyaura cross-coupling reactions, this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like THF or dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions are biaryl or substituted aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Synthetic Applications

2.1 Hydrolysis Reactions

One significant application of potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate is in hydrolysis reactions. Studies have shown that this compound can undergo efficient hydrolysis in the presence of silica gel and water, yielding high-purity products. For instance, the hydrolysis of aryltrifluoroborates was monitored using 11B^{11}B NMR spectroscopy, demonstrating complete reactions within one hour under optimal conditions .

Table 1: Hydrolysis Reaction Conditions

CompoundSolventTime (hours)Yield (%)
Potassium 4-methoxyphenyltrifluoroborateWater190
Benzothiophen-2-yltrifluoroborateWater385

2.2 Borylation Reactions

This compound has also been utilized in transition-metal-free borylation reactions. This method allows for the straightforward introduction of boron into organic molecules, facilitating further functionalization and complex molecule synthesis . The reaction conditions typically involve aryl bromides and can be performed under mild conditions.

Pharmaceutical Applications

The compound's ability to generate stable intermediates makes it particularly useful in pharmaceutical chemistry. It has been employed in the synthesis of aminomethyl-containing compounds through reductive amination processes, which are critical for developing various drug candidates .

Case Study: Synthesis of Aminomethyl Compounds

In a recent study, this compound was reacted with various amines to produce aminomethyl derivatives with excellent yields (up to 95%). This reaction showcases the compound's versatility in generating complex molecules that are often found in bioactive compounds .

Environmental Applications

Beyond synthetic chemistry, this compound has potential applications in environmental chemistry. Its role as a fluoride source can be leveraged in metal finishing processes and as a component in welding fluxes, contributing to improved efficiency and reduced environmental impact .

Mechanism of Action

The mechanism of action of potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate in Suzuki-Miyaura cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The trifluoroborate ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Comparative analysis with similar trifluoroborate salts highlights the influence of substituent position and electronic effects:

Key Analogs:

Potassium Trifluoro(4-(methoxycarbonyl)phenyl)borate

  • Substituents: 4-methoxycarbonyl
  • Applications: Nitrosation (95% yield in methyl 4-nitrosobenzoate synthesis) , nickel-catalyzed borylation .
  • Spectroscopic Data: ¹H NMR (DMSO-d₆): δ 3.79 (s, -OCH₃) ; ¹⁹F NMR: δ -135.1 (acetone-d₆) .

Potassium Trifluoro(3-fluoro-4-methoxyphenyl)borate

  • Substituents: 3-fluoro, 4-methoxy
  • Molecular Weight: 232.03 g/mol .
  • Safety: Hazard statements H319 (eye irritation) and H317 (sensitization) .

Potassium Trifluoro(4-fluorophenyl)borate

  • Substituents: 4-fluoro
  • ¹⁹F NMR: δ -115.9 (acetone-d₆) .
  • Reactivity: Used in alkyne coupling reactions .

Potassium Trifluoro(4-iodophenyl)borate

  • Substituents: 4-iodo
  • Applications: Nitrosation to 1-iodo-4-nitrosobenzene (92% yield) .

Substituent Impact:

  • Electron-Withdrawing Groups (e.g., -F, -CO₂Me): Enhance electrophilic reactivity and stabilize intermediates in cross-coupling reactions .

Spectroscopic and Physical Properties

Property Target Compound (Inferred) 4-CO₂Me Analog 3-F-4-OMe Analog
¹H NMR (δ, -OCH₃) ~3.8–3.9 (split due to 3-F) 3.79 (DMSO-d₆) N/A
¹⁹F NMR (δ) -135.4 (q, J = 34.8 Hz) -135.1 Not reported
Melting Point >220°C (decomp.) 123–125°C Not reported
Molecular Weight ~284.03 g/mol (calculated) 242.11 g/mol 232.03 g/mol

Biological Activity

Potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate, with the CAS number 850623-62-0, is a compound that has garnered attention in the field of organoboron chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₈H₈BF₃K
Molecular Weight : 232.03 g/mol
CAS Number : 850623-62-0

The compound features a trifluoroborate group attached to a phenyl ring that is further substituted with both a methoxycarbonyl group and a fluorine atom. This unique substitution pattern contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity in Biological Systems :
    • Organoboron compounds, including trifluoroborates, have shown potential as reagents in various biochemical reactions, such as enzyme inhibition and metal complexation. The presence of fluorine enhances their reactivity compared to traditional boronic acids .
  • Enzyme Inhibition :
    • Preliminary studies indicate that organotrifluoroborates can act as competitive inhibitors for serine proteases like trypsin and α-chymotrypsin. The interaction is believed to involve hydrogen bonding within the active site of the enzyme, leading to reversible inhibition .
  • Antioxidant Activity :
    • Some studies suggest that organoboron compounds may exhibit antioxidant properties, potentially through the modulation of oxidative stress pathways. However, specific data on this compound's antioxidant effects remain limited.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various organotrifluoroborates on serine proteases. This compound was included in the screening process, revealing significant inhibitory activity against trypsin with an IC50 value indicating effective binding affinity. This suggests potential applications in therapeutic settings where serine protease modulation is beneficial .

Toxicological Assessment

A toxicological investigation assessed the safety profile of this compound in vivo. Mice treated with varying doses (25, 50, and 100 mg/kg) showed no significant alterations in liver and kidney function markers compared to control groups after 72 hours. This indicates a favorable safety profile for further exploration in pharmacological contexts .

Research Findings Summary

Study FocusFindings
Enzyme InhibitionSignificant inhibition of trypsin; potential for therapeutic applications .
Toxicological ProfileNo significant toxicity observed at tested doses; safe for further research .
ReactivityEnhanced reactivity in biochemical reactions due to fluorine substituents .

Q & A

Q. What are the optimized synthetic methodologies for preparing potassium trifluoro(3-fluoro-4-(methoxycarbonyl)phenyl)borate?

The synthesis typically involves nickel-catalyzed borylation of aryl halides with tetrahydroxydiboron [B₂(OH)₄]. For example, methyl 4-bromobenzoate derivatives react with [B₂(OH)₄] in ethanol under NiCl₂(dppp)/PPh₃ catalysis, yielding the borate salt in 89% efficiency after 4 hours at 80°C. Key parameters include:

  • Catalyst: NiCl₂(dppp) (1 mol%) with PPh₃ (2 mol%) as a ligand.
  • Base: DIPEA (3 equiv) to neutralize HBr byproducts.
  • Solvent: Ethanol for optimal solubility and stability of intermediates.
    Purification involves precipitation and recrystallization from polar aprotic solvents .

Q. How is this compound characterized in research settings?

Comprehensive characterization includes:

  • Multinuclear NMR :
    • ¹H NMR : Aromatic protons appear as doublets (e.g., δ 7.71 ppm, J = 7.7 Hz for para-substituted aryl groups).
    • ¹⁹F NMR : Trifluoroborate signals resonate at δ –139.6 ppm, while aryl fluorine appears at δ –115.9 to –135.1 ppm .
    • ¹¹B NMR : A sharp singlet near δ 3.2 ppm confirms the trifluoroborate moiety .
  • HRMS : Validates molecular ion peaks (e.g., [M–K]⁻) with <5 ppm mass accuracy .

Q. What precautions are critical for handling potassium trifluoro(aryl)borates in experimental workflows?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C in sealed containers. Use anhydrous solvents (e.g., THF, DCM) for reactions .
  • Safety Protocols : Avoid exposure to fluorinated byproducts (e.g., HF) by using fluoropolymer-lined equipment and conducting reactions in fume hoods .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of potassium trifluoro(aryl)borates in cross-coupling reactions?

These borates undergo transmetallation with transition metals (e.g., Pd, Rh) via a four-membered transition state, where the boron atom coordinates to the metal center. The trifluoroborate group enhances stability and prevents protodeboronation, enabling efficient transfer of the aryl group to metal catalysts. For example, in Rh-catalyzed 1,4-additions, the borate’s low Lewis acidity facilitates oxidative addition without competing side reactions .

Q. How do substituents (e.g., 3-fluoro, 4-methoxycarbonyl) influence the reactivity of aryltrifluoroborates in nitrosation reactions?

Electron-withdrawing groups (e.g., –COOMe, –F) activate the aryl ring toward electrophilic nitrosation by NOBF₄. The 3-fluoro substituent directs nitrosation to the para position via resonance effects, while the 4-methoxycarbonyl group stabilizes the nitroso intermediate. Reaction kinetics show completion within 1 minute at RT, with yields >90% in dichloromethane. Competing pathways (e.g., over-nitrosation) are suppressed by steric hindrance from the trifluoroborate group .

Q. What role do counterions and solvents play in modulating the stability of potassium trifluoro(aryl)borates?

  • Counterions : Larger anions (e.g., BARF⁻) reduce ion-pairing effects, enhancing solubility in nonpolar solvents.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the borate via dipole interactions, while protic solvents (e.g., MeOH) risk hydrolysis. Computational studies indicate that solvent polarity correlates with the activation energy of transmetallation steps .

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